
5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline
Vue d'ensemble
Description
5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a trifluoromethyl group at the 4-position and a ketone group at the 6-position within a tetrahydroquinazoline ring system. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of o-phenylenediamine with trifluoroacetic anhydride, followed by cyclization and oxidation steps to form the desired quinazoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The ketone group at the 6-position can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of appropriate catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives (e.g., carboxylic acids), reduced derivatives (e.g., alcohols), and various substituted quinazoline derivatives depending on the nature of the nucleophile used .
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer, due to its ability to inhibit specific enzymes or receptors.
Industry: As an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The ketone group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline: The parent compound without the trifluoromethyl and ketone groups.
4-(Trifluoromethyl)quinazoline: Lacks the tetrahydro and ketone groups.
6-Oxoquinazoline: Lacks the trifluoromethyl group.
Uniqueness
5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline is unique due to the presence of both the trifluoromethyl and ketone groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ketone group provides a site for hydrogen bonding and chemical reactivity .
Propriétés
IUPAC Name |
4-(trifluoromethyl)-7,8-dihydro-5H-quinazolin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)8-6-3-5(15)1-2-7(6)13-4-14-8/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQPIJMKJWOZCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C(=NC=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223603 | |
| Record name | 7,8-Dihydro-4-(trifluoromethyl)-6(5H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229626-87-2 | |
| Record name | 7,8-Dihydro-4-(trifluoromethyl)-6(5H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1229626-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dihydro-4-(trifluoromethyl)-6(5H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


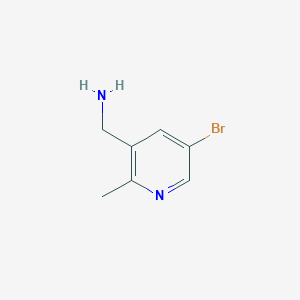


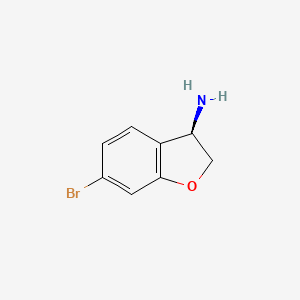


![4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride](/img/structure/B6590903.png)
![3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride](/img/structure/B6590909.png)

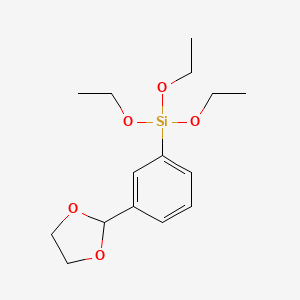
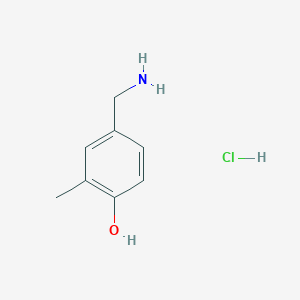
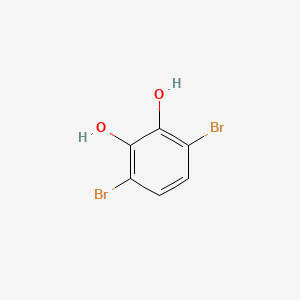

![3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H-[1]benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione](/img/structure/B6590963.png)
